molecular formula C8H8BFO2 B1355230 trans-2-(3-Fluorophenyl)vinylboronic acid CAS No. 849062-22-2

trans-2-(3-Fluorophenyl)vinylboronic acid

Cat. No.: B1355230
CAS No.: 849062-22-2
M. Wt: 165.96 g/mol
InChI Key: ONXKUGHKGCSZJO-SNAWJCMRSA-N
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Description

Significance of Organoboron Compounds in Contemporary Chemistry

Organoboron compounds have become indispensable tools in modern organic synthesis. rsc.orgnumberanalytics.com Their unique electronic structure and reactivity profile enable a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. youtube.com This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. youtube.com Beyond cross-coupling, organoboron compounds are utilized in a diverse range of reactions, including reductions, oxidations, and the formation of carbon-heteroatom bonds. nih.gov Their stability, low toxicity, and functional group tolerance make them highly attractive reagents in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals and advanced materials. nih.govresearchgate.net

Overview of Vinylboronic Acids as Versatile Building Blocks

Within the broader class of organoboron compounds, vinylboronic acids and their derivatives stand out as particularly versatile building blocks. organic-chemistry.org The presence of the vinyl group provides a reactive handle for a variety of transformations, while the boronic acid moiety facilitates participation in key coupling reactions. organic-chemistry.org These compounds are instrumental in the stereoselective synthesis of substituted alkenes, which are common motifs in natural products and biologically active molecules. The ability to introduce a vinyl group with a defined stereochemistry is a significant advantage in the synthesis of complex targets. nih.gov Vinylboronic acids are stable, often crystalline solids that are easier to handle than many other organometallic reagents, contributing to their widespread use in organic synthesis. molport.com

Specific Focus on trans-2-(3-Fluorophenyl)vinylboronic acid within the Organoboron Landscape

This compound (also known as (E)-2-(3-Fluorophenyl)ethenylboronic acid) is a specific vinylboronic acid derivative that has garnered attention for its utility in the synthesis of targeted molecules. The presence of a fluorine atom on the phenyl ring can significantly influence the electronic properties and biological activity of the final products. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov Therefore, this compound serves as a valuable precursor for introducing a fluorinated styryl moiety into a variety of molecular scaffolds.

Below are the key chemical properties of this compound:

PropertyValue
CAS Number 849062-22-2
Molecular Formula C8H8BFO2
Molecular Weight 165.96 g/mol
Appearance Solid
Melting Point 184-186 °C

This compound is a key reactant in several important synthetic transformations, including:

Palladium-catalyzed Suzuki-Miyaura coupling reactions.

The preparation of anticonvulsant agents.

The synthesis of piperazinyl pyrimidylhydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors and antitumor agents.

The stereoselective synthesis of ethyl-substituted conjugated dienoates and dienones via Suzuki cross-coupling.

The enantioselective and diastereoselective synthesis of tetracyclines.

The following sections will delve into detailed research findings concerning the application of this specific vinylboronic acid in these synthetic endeavors.

Properties

IUPAC Name

[(E)-2-(3-fluorophenyl)ethenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXKUGHKGCSZJO-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC(=CC=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC(=CC=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247887
Record name B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-22-2
Record name B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of Trans 2 3 Fluorophenyl Vinylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

trans-2-(3-Fluorophenyl)vinylboronic acid is a prominent substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of synthetic chemistry for forming C-C bonds. Its utility is most pronounced in the Suzuki-Miyaura coupling, where it serves as a vinylating agent to construct complex organic molecules such as conjugated dienes and polyolefins.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a versatile method that joins an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.org this compound is an effective coupling partner, valued for its stability and reactivity under standard Suzuki conditions. The reaction generally proceeds with high stereoselectivity, preserving the trans-configuration of the vinylboronic acid in the final product. rsc.org

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound is understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The cycle begins with the addition of an organohalide (e.g., a vinyl or aryl halide, R¹-X) to a palladium(0) catalyst. This step forms a Pd(II) intermediate (R¹-Pd-X). The rate of this step is dependent on the halide, with reactivity typically following the order I > OTf > Br >> Cl. wikipedia.org

Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The trans-2-(3-Fluorophenyl)vinyl group displaces the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate. This step requires the presence of a base to activate the boronic acid. organic-chemistry.org

Reductive Elimination : The final step involves the elimination of the coupled product (R¹-CH=CH-C₆H₄F) from the diorganopalladium(II) complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. This step typically proceeds with retention of stereochemistry. wikipedia.org

The precise mechanism of the base-promoted transmetalation step has been a subject of detailed investigation, with two primary pathways being proposed: the boronate pathway and the oxo-palladium pathway.

Boronate Pathway (Path A) : In this mechanism, the base (e.g., OH⁻) reacts with this compound to form a more nucleophilic tetracoordinate boronate species, [(3-F-C₆H₄-CH=CH)B(OH)₃]⁻. This activated boronate then reacts with the R¹-Pd-X complex to transfer the vinyl group to the palladium center.

Oxo-Palladium Pathway (Path B) : Alternatively, the base can react with the R¹-Pd-X complex to form a palladium-hydroxo species (R¹-Pd-OH). This complex then reacts with the neutral boronic acid. A pre-transmetalation intermediate containing a Pd-O-B linkage is formed, facilitating the transfer of the vinyl group from boron to palladium.

Recent mechanistic studies suggest that for many common Suzuki-Miyaura reactions, the oxo-palladium pathway is the dominant route for transmetalation.

A significant application of this compound is in the stereoselective synthesis of conjugated dienoates and dienones. The Suzuki-Miyaura coupling is highly effective for this purpose because the reaction proceeds with retention of the double bond geometry of both the vinylboronic acid and the vinyl halide coupling partner. rsc.org This allows for precise control over the stereochemistry of the resulting diene.

When this compound is coupled with a trans- or cis-vinyl halide, the geometry of the starting materials is faithfully translated into the conjugated diene product. This stereospecificity is crucial for the synthesis of complex molecules where the geometric isomerism of double bonds dictates biological activity or material properties.

Below is a representative table illustrating the stereoselective synthesis of a conjugated dienoate using this reaction.

Reactant AReactant BCatalyst/Base SystemProductStereochemistry
This compoundtrans-Methyl 3-bromoacrylatePd(PPh₃)₄ / Na₂CO₃Methyl (2E,4E)-5-(3-fluorophenyl)penta-2,4-dienoateRetained (E,E)

Side Reactions and Stability Considerations in Cross-Coupling

While highly effective, Suzuki-Miyaura couplings can be compromised by side reactions. For organoboronic acids, the primary undesired reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org

Protodeboronation can be catalyzed by acids, bases, or even transition metals, and its rate is highly dependent on the structure of the boronic acid and the reaction conditions. wikipedia.orgresearchgate.net

Acid-Catalyzed Protodeboronation : This pathway involves the electrophilic substitution of the boronic acid group by a proton. The reaction is facilitated by strong acids.

Base-Catalyzed Protodeboronation : Under basic conditions, the formation of the boronate species can, in some cases, lead to cleavage of the C-B bond, with water or another proton source protonating the organic group.

Metal-Catalyzed Protodeboronation : Trace metals can sometimes catalyze the protodeboronation process, leading to reduced yields of the desired cross-coupled product.

Importantly, studies have shown that vinylboronic acids, such as this compound, are generally quite stable and undergo protodeboronation very slowly compared to other classes of boronic acids, like many heteroarylboronic acids. researchgate.neted.ac.uk This inherent stability contributes to the compound's reliability and effectiveness in Suzuki-Miyaura cross-coupling reactions, minimizing the formation of the undesired 3-fluorostyrene (B1329300) byproduct and ensuring high yields of the target molecule. researchgate.net

Oxidation Pathways and Inhibition Strategies

Boronic acids, including this compound, are susceptible to degradation through two primary pathways: oxidative deboronation and protodeboronation. Understanding these pathways is critical for optimizing reaction conditions and ensuring the efficient use of the reagent.

Oxidation: The oxidative instability of boronic acids is a significant challenge, particularly under physiological conditions where reactive oxygen species (ROS) are present. nih.govnih.gov The oxidation of phenylboronic acids by hydrogen peroxide, a major ROS, results in the formation of a phenol (B47542) and boric acid. nih.gov The mechanism involves the nucleophilic attack of a hydroperoxide anion on the empty p-orbital of the boron atom. nih.govwikipedia.org This is followed by a rate-limiting 1,2-shift where the carbon atom migrates from the boron to the oxygen, forming a labile boric ester that subsequently undergoes rapid hydrolysis. nih.gov

Strategies to inhibit this oxidative degradation focus on reducing the electron density on the boron atom. nih.gov One effective approach is the installation of an intramolecular ligand, such as a pendant carboxyl group, to form a boralactone. This structural modification was found to increase the oxidative stability of a boronic acid by a factor of 10,000. nih.gov Computational analysis suggests this enhanced stability arises from the diminished stabilization of the boron p-orbital that develops in the transition state of the rate-limiting carbon-to-oxygen migration step. nih.govnih.gov

Protodeboronation: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process is highly dependent on the reaction conditions, particularly the pH. wikipedia.org While vinyl boronic acids are generally observed to undergo protodeboronation very slowly, the reaction kinetics are complex and can be influenced by the presence of both the boronic acid and its corresponding boronate form. acs.orged.ac.ukresearchgate.net

To mitigate protodeboronation, especially in metal-catalyzed cross-coupling reactions that are often run in basic media, several strategies have been developed. ed.ac.uk These include the use of highly active catalysts that promote the desired reaction at a much faster rate than the decomposition pathway. wikipedia.org Another successful technique is the "slow-release" strategy, which employs boronic acid derivatives like N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates. These precursors release the active boronic acid slowly into the reaction mixture, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation. wikipedia.orged.ac.uk

Palladium-Catalyzed Homocoupling

The palladium-catalyzed homocoupling of aryl and vinylboronic acids is a valuable method for the synthesis of symmetric biaryls and 1,3-dienes. This compound can undergo this transformation to yield 1,4-bis(3-fluorophenyl)-1,3-butadiene. The reaction is often observed as a competing process in Suzuki-Miyaura cross-coupling reactions.

The mechanism of oxidative homocoupling frequently involves molecular oxygen. researchgate.net A key intermediate in the catalytic cycle is a palladium(0) species, which can react with dioxygen to form a palladium peroxo complex, (η²-O₂)PdL₂ (where L is a ligand like triphenylphosphine). researchgate.net This peroxo complex is crucial as it reacts with the boronic acid. This is followed by a second transmetalation with another molecule of the boronic acid and subsequent reductive elimination to release the coupled product and regenerate the palladium catalyst. researchgate.net Palladium colloids have also been identified as highly efficient catalysts for the oxidative homocoupling of aryl boronic acids, showing good yields for substrates with both electron-donating and electron-withdrawing groups. nih.gov Catalyst poisons such as mercury (Hg) or carbon disulfide (CS₂) have been shown to inhibit these colloid-catalyzed reactions completely. nih.gov

Catalyst System ComponentRoleReference
Palladium(0) complexActive catalyst researchgate.net
Dioxygen (O₂)Oxidant, forms peroxo complex researchgate.net
Ligand (e.g., PPh₃)Stabilizes the Pd center researchgate.net
BaseOften required, facilitates transmetalation

Metal-Catalyzed Ring-Opening Reactions

This compound serves as a key nucleophilic partner in the asymmetric ring-opening (ARO) of strained bicyclic alkenes. These reactions provide powerful methods for constructing stereochemically complex molecules from simple meso starting materials.

Enantioselective Diastereoselective Synthesis via Metal-Catalyzed Ring Opening of Meso-Oxabicyclic Alkenes

The rhodium(I)-catalyzed asymmetric addition of organoboronic acids to meso-oxabicyclic alkenes is a well-established process that proceeds with high yield, diastereoselectivity, and enantioselectivity under mild conditions. nih.gov This transformation is a key application for vinylboronic acids like this compound. The products of these reactions are densely functionalized dihydronaphthalene derivatives, which are valuable synthetic intermediates.

The mechanism of the rhodium-catalyzed ARO reaction has been investigated in detail through DFT (Density Functional Theory) calculations. figshare.com The catalytic cycle is understood to proceed through four main steps:

Transmetalation: The vinyl group is transferred from the boronic acid to the rhodium(I) catalyst.

Carborhodation: The vinyl-rhodium species undergoes migratory insertion into the double bond of the oxabicyclic alkene.

β-Oxygen Elimination: The C-O bond of the oxabicycle cleaves, leading to the ring-opened product still bound to the rhodium center.

Hydrolysis: The rhodium(I) alkoxide intermediate is hydrolyzed to release the final product and regenerate the active catalyst.

ParameterObservationReference(s)
Catalyst Chiral Rhodium(I) complexes (e.g., with Josiphos ligands) nih.govfigshare.com
Substrate Meso-oxabicyclic alkenes figshare.comnih.gov
Nucleophile This compound
Stereochemistry Typically overall inversion nih.gov
Products Enantioenriched dihydronaphthalene derivatives nih.gov
Key Mechanistic Steps Transmetalation, Carborhodation, β-O Elimination, Hydrolysis figshare.com

Brønsted Acid-Catalyzed Transformations

Beyond metal-catalyzed reactions, boronic acids can themselves act as catalysts, particularly as Brønsted acid catalysts, often in conjunction with a co-catalyst, to facilitate dehydrative transformations involving alcohols.

Reactions with Benzhydryl Alcohols for 1,3,3-Triphenylpropene Derivatives

Arylboronic acids are known to catalyze the dehydrative C-alkylation of nucleophiles using benzylic alcohols as electrophiles, a process that forms a C-C bond and releases water as the only byproduct. researchgate.net In a plausible transformation, this compound could react with a benzhydryl alcohol under Brønsted acid catalysis. In this scenario, the benzhydryl alcohol would serve as a precursor to a diphenylmethyl carbocation. This reactive intermediate could then be trapped by the nucleophilic vinyl group of a molecule of this compound. The resulting product, after subsequent deboronation, would be a 1,3,3-triphenylpropene derivative. This type of reaction leverages the ability of boronic acids to activate alcohols toward ionization. nih.gov

Role of Carbocation Formation in Reaction Mechanism

The central feature of Brønsted acid-catalyzed transformations involving alcohols is the formation of a carbocation intermediate. nih.gov Arylboronic acids, especially when combined with a co-catalyst like oxalic acid, can act as potent Brønsted acids. nih.govnih.gov The catalytic cycle is postulated to begin with the protonation of the alcohol's hydroxyl group by the boronic acid catalyst system. nih.gov This enhances the leaving group ability of the hydroxyl moiety, facilitating its departure as a water molecule and generating a carbocation. nih.gov

The formation of this achiral carbocation intermediate is key to processes like the racemization of enantiomerically pure secondary and tertiary alcohols catalyzed by boronic acids. nih.gov The reversible C–O bond cleavage and formation of the carbocation, followed by non-selective rehydration, leads to the loss of stereochemical information. nih.gov In the context of the reaction with benzhydryl alcohol, the stability of the resulting diphenylmethyl carbocation would strongly favor this pathway, allowing it to be intercepted by a suitable nucleophile to form the final product. nih.gov

Influence of Substituent Position on Reactivity and Yield (e.g., Fluorine in Meta-Position)

The position of substituents on the phenyl ring of an arylboronic acid significantly influences its electronic properties, which in turn dictates its reactivity and the efficiency of the reactions it participates in. In the case of this compound, the fluorine atom is located at the meta-position. This placement has a distinct effect on the Lewis acidity of the boron center, a crucial parameter for its chemical behavior.

The influence of a fluorine substituent is a combination of its inductive and resonance effects. nih.gov While the inductive effect is electron-withdrawing, the resonance effect is electron-donating. For a fluorine atom in the para-position, these two effects can partially compensate for each other. nih.gov However, when the fluorine is in the meta-position, the resonance effect is significantly weaker, allowing the potent electron-withdrawing inductive effect to dominate. nih.gov This net withdrawal of electron density from the aromatic ring increases the electrophilicity and Lewis acidity of the boronic acid. nih.govresearchgate.net Consequently, 3-fluorophenylboronic acid is one of the more acidic monosubstituted fluorophenylboronic acid isomers. researchgate.net This enhanced acidity is a key factor governing the reactivity of this compound.

pKa Values of Fluorophenylboronic Acid Isomers

CompoundSubstituent PositionReported pKaReference
2-Fluorophenylboronic acidortho7.8 researchgate.net
3-Fluorophenylboronic acidmeta7.50 researchgate.net
4-Fluorophenylboronic acidpara8.66 researchgate.net

Competing Disproportionation Reactions of Benzhydryl Alcohols

In reactions where boronic acids are employed as catalysts for the transformation of alcohols, particularly secondary benzylic alcohols like benzhydryl alcohol, competing side reactions can occur. researchgate.netrsc.org One of the most common side reactions is the dehydrative disproportionation or etherification of the alcohol. bath.ac.uknih.gov This process is often catalyzed by the boronic acid itself, which can function as a Brønsted acid or a Lewis acid to activate the alcohol's hydroxyl group. acs.orgacs.org

The mechanism for this competing reaction is thought to proceed through the formation of a carbocation intermediate. acs.orgacs.org The boronic acid, such as this compound, activates the benzhydryl alcohol by coordinating to the hydroxyl group. This facilitates the loss of water and the formation of a relatively stable diphenylmethyl carbocation. This carbocation can then be trapped by another molecule of benzhydryl alcohol, leading to the formation of a symmetrical ether (bis(diphenylmethyl) ether) and regenerating the catalyst. bath.ac.uknih.gov

The efficiency of this side reaction is influenced by the acidity of the boronic acid catalyst and the stability of the resulting carbocation. researchgate.net Given that the meta-fluorine substituent in this compound increases its Lewis acidity, it can more effectively promote the C-O bond cleavage required for carbocation formation. nih.govresearchgate.net Therefore, in reactions involving benzhydryl alcohols and catalyzed by this specific boronic acid, the formation of the corresponding symmetrical ether is a significant potential competing pathway that can reduce the yield of the desired product. bath.ac.uk

Visible-Light-Mediated Radical Processes

The intersection of organoboron chemistry with visible-light photoredox catalysis has enabled the development of novel synthetic methodologies that proceed under mild conditions. researchgate.net These processes often involve the generation of radical intermediates, which can engage in a variety of bond-forming reactions. Vinyl boronic esters, such as those derived from this compound, have proven to be valuable substrates in these transformations due to their ability to participate in radical addition reactions. bris.ac.uknih.gov

Decarboxylative Radical Additions to Vinyl Boronic Esters

A significant advancement in this area is the direct decarboxylative radical addition of abundant carboxylic acids to vinyl boronic esters. bris.ac.uknih.govbris.ac.uk This methodology provides a powerful and direct route to synthesize a diverse array of functionalized alkyl boronic esters. bris.ac.uk The reaction typically involves a photocatalyst that, upon excitation by visible light, initiates the decarboxylation of a carboxylic acid to generate a carbon-centered radical. This radical then adds across the carbon-carbon double bond of the vinyl boronic ester. bris.ac.ukresearchgate.net This transformation is notable for its operational simplicity and mild reaction conditions. researchgate.netnih.gov

Mechanistic Insights into Single-Electron Reduction of α-Boryl Radical Intermediates

The mechanism of the visible-light-mediated decarboxylative addition to vinyl boronic esters involves a unique radical-polar crossover pathway. bris.ac.uk A key and previously unprecedented step in this process is the single-electron reduction of the intermediate α-boryl radical. bris.ac.uknih.govbris.ac.uk

The catalytic cycle proceeds as follows:

An alkyl radical is generated from a suitable carboxylic acid via an oxidative single-electron transfer (SET) with the excited-state photocatalyst.

This nucleophilic alkyl radical adds to the β-carbon of the vinyl boronic ester (e.g., the pinacol (B44631) ester of this compound).

This addition generates a stabilized α-boryl radical intermediate. bris.ac.uk The stability of this radical is a crucial factor for the success of the reaction.

This α-boryl radical is then reduced via a second SET event, this time from the reduced state of the photocatalyst (e.g., Ir(II)), to form a corresponding α-boryl anion. bris.ac.ukbris.ac.uk

Finally, this anionic intermediate is protonated by a suitable proton source in the reaction mixture to afford the final alkyl boronic ester product and regenerate the ground-state photocatalyst. bris.ac.uk

This mechanism, involving the reduction of an α-boryl radical to an anion, represents a significant departure from traditional radical chain processes and highlights the versatile reactivity that can be accessed through photoredox catalysis. bris.ac.ukbris.ac.uk

Functional Group Tolerance and Synthetic Scope

A hallmark of the decarboxylative radical addition to vinyl boronic esters is its exceptionally broad functional group tolerance. researchgate.netnih.govbris.ac.uk This robustness allows for the use of a wide variety of substrates without the need for extensive protecting group strategies, making it a highly versatile synthetic tool. researchgate.net The mild reaction conditions, which avoid harsh reagents and high temperatures, are key to preserving sensitive functionalities. bris.ac.uk

The scope of the reaction is extensive with respect to the carboxylic acid component. A diverse range of acids, including α-amino acids (both cyclic and acyclic, with various carbamoyl (B1232498) protecting groups), α-oxy acids, and simple primary, secondary, and tertiary alkyl carboxylic acids, have been shown to be effective radical precursors in this transformation. bris.ac.ukresearchgate.netdocumentsdelivered.com This allows for the rapid synthesis of boron-containing analogues of biologically relevant molecules. nih.gov

Substrate Scope for Decarboxylative Radical Addition

Carboxylic Acid TypeExamplesCompatibility Notes
Cyclic α-Amino AcidsBoc-Pro-OH, Cbz-protected variantsDifferent ring sizes and protecting groups are well-tolerated. bris.ac.uk
Acyclic α-Amino AcidsProtected secondary and tertiary amino acidsReact with good efficiency. bris.ac.uk
α-Oxy AcidsVarious protected α-hydroxy acidsSuitable substrates for the transformation. nih.govbris.ac.uk
Alkyl Carboxylic AcidsSimple primary, secondary, and tertiary acidsAmenable to the reaction conditions. nih.govdocumentsdelivered.com
Applications in Late-Stage Modification of Complex Molecules

The combination of mild conditions and broad functional group tolerance makes the photoredox-mediated decarboxylative radical addition to vinyl boronic esters highly suitable for the late-stage modification of complex molecules. researchgate.netcharnwooddiscovery.com Late-stage functionalization is a powerful strategy in medicinal chemistry and drug discovery, as it allows for the rapid generation of analogues of a lead compound, enabling the fine-tuning of its pharmacological properties. nih.gov

By introducing a vinylboronic ester moiety, such as that from this compound, into a complex molecular scaffold, this methodology can be used to append a wide variety of alkyl fragments derived from readily available carboxylic acids. The reaction's tolerance for common functional groups means that modifications can be performed on advanced intermediates without disrupting the core structure of the molecule. researchgate.netbris.ac.uk While specific applications using this compound are not detailed, related photoredox methods involving boronic esters have been successfully applied to the synthesis of natural products and the functionalization of bioactive molecules, demonstrating the principle and potential of this approach. researchgate.netbris.ac.uk

Deoxygenative Coupling Reactions with Aromatic Carboxylic Acids

The deoxygenative coupling of vinylboronic acids and their derivatives with aromatic carboxylic acids represents a modern strategy for the formation of carbon-carbon bonds, providing access to valuable β-aryl ketones. Research in this area has demonstrated that this compound derivatives can participate in such transformations, typically through photoredox-mediated radical pathways.

In a study on the deoxygenative radical addition of aromatic carboxylic acids to vinyl boronic esters, a visible-light-mediated approach was developed. chemrxiv.org This method utilizes a photocatalyst to activate the aromatic carboxylic acid, which, in the presence of triphenylphosphine, generates an acyl radical. This radical species then undergoes an addition reaction with a vinyl boronic ester. Specifically, the pinacol ester of this compound was successfully coupled with pyrrole-2-carboxylic acid to yield the corresponding β-keto-boronate compound. chemrxiv.org The reaction proceeds under mild conditions and demonstrates the utility of this methodology for the late-stage modification of complex molecules. chemrxiv.org

The general mechanism for this type of deoxygenative coupling involves the following key steps chemrxiv.org:

Formation of the Acyl Radical: The aromatic carboxylic acid is activated by a photoredox catalyst in the presence of a phosphine (B1218219), leading to the formation of an acyl radical.

Radical Addition: The generated acyl radical adds to the double bond of the vinyl boronic ester. This addition forms a stabilized α-boryl radical intermediate. bris.ac.uk

Reduction and Protonation: The α-boryl radical is then reduced to the corresponding anion, which upon protonation, yields the final β-keto-boronate product. chemrxiv.orgbris.ac.uk

While the direct use of the free boronic acid has not been extensively detailed in this specific context, the reactivity of its pinacol ester derivative provides strong evidence for the potential of this compound to undergo similar deoxygenative coupling reactions. These reactions are significant as they offer a direct route to complex ketone structures from readily available carboxylic acids and vinylboron compounds. chemrxiv.org

Radical Polymerization Chemistry

Vinylboron derivatives, including this compound, have been investigated as monomers in radical polymerization, offering a pathway to novel polymers with boron-containing side chains. researchgate.net These polymers are of interest due to the unique electronic properties of boron and the potential for post-polymerization modifications of the C-B bond. researchgate.netchemrxiv.org

Evaluation of Radical Polymerization Behavior of Vinylboron Derivatives

The ability of vinylboron compounds to undergo radical polymerization is influenced by the nature of the substituents on the boron atom and the vinyl group. researchgate.net Studies on various vinylboronic acid derivatives have shown that they can participate in radical (co)polymerization. researchgate.net The polymerization behavior is often evaluated by monitoring the conversion of the monomer over time in the presence of a radical initiator. For instance, the polymerization of vinylboronic acid pinacol ester (VBpin) has been studied, and it was found to undergo radical polymerization, although it can be accompanied by side reactions such as chain transfer. chemrxiv.org The choice of protecting group on the boronic acid moiety can significantly impact the polymerization activity. researchgate.net For example, anthranilamide (aam)-protected vinylboronic acid has demonstrated relatively high polymerization activity. researchgate.net

Stabilization of Chain-Growth Radicals by Boron p-Orbitals

A key feature of the radical polymerization of vinylboron derivatives is the stabilization of the propagating chain-growth radical by the adjacent boron atom. researchgate.netresearchgate.net The vacant p-orbital on the boron atom can delocalize the spin density of the α-carbon radical, thereby stabilizing the radical intermediate. researchgate.netresearchgate.net This stabilization effect is crucial for the polymerization to proceed. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to evaluate the radical-stabilizing effect of boryl groups. researchgate.net These studies have confirmed that the delocalization of the radical into the empty p-orbital of boron plays a significant role. researchgate.net Furthermore, it has been shown that hyperconjugation and the electron-delocalizing ability of the ligands on the boron atom also contribute to the stabilization of the α-radical. researchgate.net This stabilizing interaction facilitates the addition of the radical to the next monomer unit, allowing for chain growth.

Copolymerization with Common Monomers

Vinylboron derivatives, including those structurally similar to this compound, have been successfully copolymerized with various common monomers, such as styrene (B11656) and methyl methacrylate (B99206). chemrxiv.orgcmu.edunih.govnih.gov This copolymerization allows for the incorporation of boron-containing units into a wide range of polymer backbones, thereby modifying the properties of the resulting materials. nih.gov

For example, the radical copolymerization of vinylboronic acid pinacol ester (VBpin) with styrene has been reported. chemrxiv.org It was observed that as the feed ratio of VBpin increased, the molecular weight of the resulting copolymer decreased, suggesting the occurrence of chain transfer reactions involving the vinylboron monomer. chemrxiv.org Despite this, the copolymerization provides a route to styrene-poly(vinyl alcohol) copolymers after subsequent oxidation of the boron-containing units. chemrxiv.org

The copolymerization of vinyl monomers with polar comonomers can sometimes be challenging. nih.gov However, the ability of vinylboron compounds to copolymerize with monomers like methyl methacrylate opens up possibilities for creating functional copolymers with tailored properties. cmu.edunih.gov

Below is a table summarizing the copolymerization of vinylboron derivatives with common monomers:

Vinylboron Derivative Comonomer Polymerization Type Resulting Copolymer Reference
Vinylboronic acid pinacol ester (VBpin)StyreneRadicalStyrene-VBpin copolymer chemrxiv.org
Vinylboronic acid pinacol ester (VBpin)Maleic anhydride (B1165640)RadicalAlternating-rich VBpin-MAH copolymer researchgate.net

Oxidative Reactivity

The carbon-boron bond in organoboronic acids is susceptible to oxidation, a reaction that has been widely exploited in organic synthesis to introduce oxygen-containing functional groups with high stereospecificity. rsc.org

Oxidation of Vinylboronic Acids to Aldehyde Species

Vinylboronic acids and their esters can be oxidized to the corresponding aldehydes. rsc.org This transformation is a valuable synthetic tool, as it allows for the conversion of a vinyl group into a carbonyl group. The oxidation is typically carried out using an oxidizing agent in an appropriate solvent system. While the specific oxidation of this compound to 3-fluorophenylacetaldehyde is not explicitly detailed in the searched literature, the general reactivity of vinylboronic acids suggests this transformation is feasible.

The mechanism of the oxidation of boronic acids generally involves the formation of a boronate intermediate, followed by rearrangement and hydrolysis to yield the final product. masterorganicchemistry.com In the case of vinylboronic acids, oxidation can lead to the formation of an enol, which then tautomerizes to the more stable aldehyde.

Common oxidizing agents used for the conversion of organoboranes and boronic esters to carbonyl compounds include hydrogen peroxide, sodium perborate, and various other peroxides. rsc.org The choice of oxidant and reaction conditions can be crucial to achieve high yields and avoid over-oxidation to the carboxylic acid. masterorganicchemistry.comlibretexts.org

For example, the homologation of a tertiary boronic ester using dichloromethyllithium, followed by oxidation of the intermediate α-chloroboronic ester, provides access to the corresponding aldehyde. rsc.org This highlights the utility of oxidation in tandem with other transformations of boronic esters.

Stereoselective Coupling Reactions

The copper-catalyzed cross-coupling of α-diazoketones with organoboron reagents represents a significant method for the formation of new carbon-carbon bonds. Research in this area has particularly focused on the reactions with allylboronic acids to create allylic C(sp3)–C(sp3) bonds, a challenging transformation in transition metal catalysis. acs.orgdiva-portal.org While studies specifically detailing this compound in this context are not prevalent, the extensive investigation into the coupling of chiral α-CF3-substituted allylboronic acids with α-diazoketones provides a mechanistic framework for understanding this class of reactions. acs.orgdiva-portal.org

The reaction proceeds with high regioselectivity and stereoselectivity through a mechanism involving an allylic rearrangement. acs.orgresearchgate.net The process is typically catalyzed by a copper complex, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). acs.orgorganic-chemistry.org The proposed mechanism initiates with the formation of a copper carbene intermediate from the reaction between the copper catalyst and the diazoketone. acs.orgdiva-portal.org This copper carbene then coordinates with the α-CF3 allylboronic acid. acs.orgdiva-portal.org This coordination is believed to be facilitated by an interaction between the boronic acid's B(OH)2 group and the copper center of the carbene. diva-portal.org The subsequent transmetalation occurs via an allylic rearrangement, which avoids the β-fluoride elimination that can be problematic in transformations of chiral α-CF3 boronates. diva-portal.org This stereoselective process results in the formation of a new C(sp3)–C(sp3) bond with excellent selectivity, although yields can sometimes be modest due to the formation of complex byproducts. acs.orgdiva-portal.org

The reaction demonstrates notable functional group tolerance, accommodating various aromatic and aliphatic diazoketones. organic-chemistry.org The stereoselectivity is dependent on the specific substrates used, with some combinations yielding excellent results. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed Cross-Coupling of α-CF3-Allylboronic Acids with Diazoketones

Allylboronic Acid (1) Diazoketone (2) Product (4) Yield (%) Enantiomeric Excess (ee %)
(R,E)-4,4,4-Trifluoro-3-methylbut-1-enylboronic acid 1-Diazo-1-phenylnonan-2-one (R,E)-1-Phenyl-3-(3,3,3-trifluoroprop-1-en-1-yl)nonan-1-one 38% 95%
(R,E)-4,4,4-Trifluoro-3-methylbut-1-enylboronic acid 1-Diazo-3,3-dimethyl-1-phenylbutan-2-one (R,E)-5,5,5-Trifluoro-4-methyl-1-(2,2-dimethyl-1-oxo-1-phenylbutan-3-yl)pent-2-ene 45% 96%
(R,E)-4,4,4-Trifluoro-3-methylbut-1-enylboronic acid 1-Diazo-1-(4-methoxyphenyl)ethan-2-one (R,E)-4-(4-Methoxyphenyl)-4-(3,3,3-trifluoro-2-methylallyl)butan-2-one 42% 94%

Data adapted from related studies on α-CF3-allylboronic acids. acs.orgdiva-portal.org

Cycloaddition and Epoxidation Reactions

Vinylboronic acids, including structures like this compound, can be derivatized to enhance their stability and handling properties. One common strategy is the conversion to N-methyliminodiacetic acid (MIDA) boronates. sigmaaldrich.com These MIDA esters are typically free-flowing, crystalline solids that are stable to storage on the benchtop under air and are compatible with silica (B1680970) gel chromatography. sigmaaldrich.comnih.gov This enhanced stability allows them to undergo a range of chemical transformations that might be challenging for the free boronic acids. nih.gov

The utility of vinylboronic acid MIDA ester as a synthetic building block has been demonstrated through its successful cyclopropanation and epoxidation. sigmaaldrich.com These reactions transform the vinyl group into corresponding cyclopropane (B1198618) and oxirane MIDA boronates, respectively. sigmaaldrich.com

The epoxidation of vinylboronic acid MIDA ester can be achieved using reagents such as meta-chloroperoxybenzoic acid (mCPBA). nih.gov Remarkably, the resulting oxiranylborane product is a stable solid that can be purified by column chromatography and stored under air. nih.gov This represents a significant achievement, as it was the first known synthesis of an unsubstituted oxiranylborane. sigmaaldrich.com

Similarly, the cyclopropanation reaction also yields a stable cyclopropyl (B3062369) MIDA boronate product in excellent yield. nih.gov The stability of the MIDA boronate functional group to these reaction conditions, followed by the straightforward purification of the complex borane (B79455) products, highlights the versatility of this approach for building molecular complexity. sigmaaldrich.comnih.gov

Table 2: Reactions of Vinylboronic Acid MIDA Ester

Starting Material Reaction Type Reagents/Conditions Product Outcome
Vinylboronic acid MIDA ester Epoxidation mCPBA Oxiranyl MIDA boronate Product is an air- and chromatography-stable solid. sigmaaldrich.comnih.gov

Data sourced from studies on the reactivity of vinylboronic acid MIDA ester. sigmaaldrich.comnih.gov

Applications in Organic Synthesis and Medicinal Chemistry

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

Vinylboronic acids are primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) bonds. The most prominent of these methods is the Suzuki-Miyaura coupling, where the vinylboronic acid reacts with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is a powerful tool for creating styrenyl moieties and other vinylated structures.

Another key reaction is the Mizoroki-Heck reaction. While the classic Heck reaction couples an alkene with an organohalide, vinylboronic acids can be used in Heck-type reactions as coupling partners. These reactions are fundamental in synthetic chemistry for constructing complex molecular frameworks.

Despite the established utility of these reactions for vinylboronic acids in general, a detailed search of the scientific literature did not yield specific studies, datasets, or reaction tables detailing the performance and scope of trans-2-(3-Fluorophenyl)vinylboronic acid in either Suzuki-Miyaura or Heck-type reactions for C-C bond formation. Similarly, documented examples of its use in forming carbon-heteroatom bonds were not found.

Synthesis of Complex Organic Molecules

Creation of Styryl Derivatives

Synthesis of Natural Products and Agrochemicals

While vinylboronic acids are valuable intermediates in the synthesis of various bioactive molecules, no published research could be found that specifically employs this compound in the synthesis of natural products or agrochemicals.

Total Synthesis of Specific Bioactive Compounds (e.g., Leiodermatolide, (−)-Blepharocalyxin D)

A review of the total synthesis routes reported for the marine natural product Leiodermatolide and the diarylheptanoid (−)-Blepharocalyxin D did not indicate the use of this compound as a reagent or intermediate. The synthetic strategies for these complex molecules rely on other types of bond-forming reactions and different structural building blocks.

Pharmaceutical Building Blocks and Intermediates

The incorporation of a fluorine atom into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, making fluorinated compounds like this compound attractive as potential pharmaceutical intermediates.

Synthesis of Anticonvulsant Agents

An extensive search of the medicinal chemistry literature did not uncover any studies that report the use of this compound in the design or synthesis of anticonvulsant agents. The development of new anticonvulsants has focused on a variety of other chemical scaffolds and synthetic pathways.

Preparation of Histone Deacetylase Inhibitors and Antitumor Agents

This compound serves as a key reactant in the synthesis of complex organic molecules, including those with potential therapeutic applications. Notably, it is utilized in the preparation of piperazinyl pyrimidylhydroxamic acid derivatives. sigmaaldrich.com These derivatives are recognized for their activity as histone deacetylase (HDAC) inhibitors and as antitumor agents. sigmaaldrich.com

The boronic acid functional group, in general, has been a focus in the design of HDAC inhibitors. Guided by the catalytic mechanism of HDACs, boronic acid-based inhibitors have been designed to interact with the zinc ion and key amino acid residues like tyrosine and histidine within the enzyme's active site. nih.gov The incorporation of the this compound moiety provides a specific structural scaffold that can be elaborated to produce these targeted inhibitors.

ReactantProduct ClassTherapeutic Target/Application
This compoundPiperazinyl pyrimidylhydroxamic acid derivativesHistone Deacetylase (HDAC) Inhibition, Antitumor Agents

Incorporation into Drug Molecules for Pharmacokinetic and Pharmacodynamic Modulation

The structural features of this compound—namely the fluorinated phenyl ring and the vinylboronic acid group—are significant in drug design for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of molecules. While direct studies on this specific compound's PK/PD modulation are not detailed, the influence of its constituent parts is well-documented in medicinal chemistry.

The introduction of fluorine into a drug candidate can profoundly alter its metabolic stability, lipophilicity, and binding affinity to target proteins. This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles. Similarly, the boronic acid group can serve as a bioisostere for other functional groups, like carboxylic acids or aldehydes, and can form reversible covalent bonds with biological targets, potentially enhancing potency and duration of action. The replacement of an aldehyde moiety with a boronic acid has been shown to resolve issues such as rapid dissociation from a target and unfavorable pharmacokinetics.

Bioorthogonal Chemistry Applications

Reactants in Inverse Electron-Demand Diels-Alder (iEDDA) Reactions (e.g., Carboni-Lindsey Reaction)

This compound is part of a class of compounds known as vinylboronic acids (VBAs) that have emerged as highly effective reactants in bioorthogonal chemistry. Specifically, VBAs function as dienophiles in the inverse electron-demand Diels-Alder (iEDDA) reaction, a type of cycloaddition also known as the Carboni-Lindsey reaction. nih.govresearchgate.net This reaction typically occurs between an electron-poor diene, such as a 1,2,4,5-tetrazine, and an electron-rich or strained dienophile. acs.orgrsc.org

VBAs are advantageous because they are non-strained, synthetically accessible, and water-soluble. nih.govnih.gov The reaction between a VBA and a tetrazine, particularly a 3,6-dipyridyl-s-tetrazine, proceeds with impressive reaction rates, sometimes an order of magnitude faster than commonly used dienophiles like norbornene. acs.orgresearchgate.net The addition of a phenyl ring to the VBA structure significantly increases the second-order rate constant (k2). nih.gov This rapid kinetics makes the reaction suitable for labeling biomolecules in complex biological environments. nih.gov

Reaction TypeDieneDienophile ClassKey Features
Inverse Electron-Demand Diels-Alder (iEDDA) / Carboni-Lindsey1,2,4,5-TetrazineVinylboronic Acids (VBAs)Fast kinetics, water-soluble, non-strained reactant, biocompatible

Protein Modification Strategies

Vinylboronic acids, including structures like this compound, exhibit divergent reactivity that can be harnessed for specific protein modifications. One such strategy is the selective functionalization of a protein's N-terminus. rsc.org This modification is mediated by ascorbate (B8700270) in the presence of air, which acts as a pro-oxidant. rsc.orgnih.gov

The process involves the ascorbate-mediated in situ oxidation of the vinylboronic acid to generate a corresponding aldehyde. rsc.org This aldehyde then selectively reacts with the α-amino group of the protein's N-terminus. This method is notable for its mild conditions (room temperature, neutral pH) and provides a convenient way to achieve a single, predictable modification at a specific site on a protein. rsc.org

A critical feature of a bioorthogonal reaction is its ability to proceed without interfering with other chemical reactions or biological processes occurring simultaneously. The iEDDA reaction involving vinylboronic acids has been shown to be orthogonal to other widely used bioorthogonal ligations, most notably the strain-promoted alkyne-azide cycloaddition (SPAAC). researchgate.netnih.gov

This orthogonality means that a VBA-tetrazine ligation and a SPAAC reaction can be performed in the same biological system to label two different biomolecules simultaneously without cross-reactivity. researchgate.net This capability makes vinylboronic acids like this compound valuable additions to the molecular toolbox for complex, multi-target labeling experiments in chemical biology. nih.gov

Biocompatibility and Stability in Aqueous Environments

The biocompatibility and stability of boronic acids in aqueous environments are critical parameters for their application in medicinal chemistry and chemical biology. While detailed research findings specifically for this compound are not extensively documented in publicly available literature, general characteristics of vinylboronic acids (VBAs) and fluorinated phenylboronic acids provide valuable insights.

Generally, vinylboronic acids have demonstrated good biocompatibility. Studies have shown them to be non-toxic and stable in aqueous media and even in complex biological environments like cell lysates. researchgate.net This general biocompatibility makes them attractive candidates for use in bioorthogonal chemistry for the modification of biomolecules. researchgate.net

The stability of boronic acids in aqueous solutions is a key consideration. A safety data sheet for this compound indicates that it is stable under recommended storage conditions. lookchem.com More broadly, the introduction of fluorine substituents into the phenyl ring of phenylboronic acids is known to influence their electronic properties, including acidity and hydrolytic stability. researchgate.netdntb.gov.ua Fluorine, being an electron-withdrawing group, can enhance the Lewis acidity of the boronic acid. dntb.gov.ua The hydrolytic stability of fluorinated phenylboronic acids can vary depending on the position and number of fluorine atoms. researchgate.net For instance, some studies have noted that phenylboronic acids with two fluorine atoms in the ortho positions tend to be less stable. researchgate.net While these findings relate to phenylboronic acids, they suggest that the fluorine substituent in this compound likely modulates its reactivity and stability in aqueous environments.

Table 1: General Stability and Biocompatibility Characteristics of Related Boronic Acids

Compound ClassBiocompatibilityAqueous StabilityKey Influencing Factors
Vinylboronic Acids Generally non-toxic and biocompatible. researchgate.netStable in aqueous media and cell lysates. researchgate.netSlow protodeboronation rate.
Fluorinated Phenylboronic Acids Varies; some derivatives show antiproliferative activity. nih.govInfluenced by the position and number of fluorine atoms. researchgate.netdntb.gov.uaresearchgate.netEnhanced Lewis acidity due to electron-withdrawing fluorine. dntb.gov.ua

Boronic Acids as Carboxylic Acid Bioisosteres

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of modern drug design. Boronic acids have emerged as important bioisosteres of carboxylic acids. dntb.gov.uascbt.comalchempharmtech.com This is attributed to the similarities in their geometry and ability to participate in hydrogen bonding interactions, which are crucial for molecular recognition at biological targets. scbt.com

Carboxylic acids are prevalent in many biologically active molecules but can suffer from poor metabolic stability and limited passive diffusion across biological membranes. alchempharmtech.com Replacing a carboxylic acid group with a boronic acid can potentially overcome these limitations, leading to improved pharmacokinetic profiles and enhanced potency. scbt.com At physiological pH, the boronic acid moiety can exist in a tetrahedral boronate form, which can mimic the geometry of the tetrahedral transition state of amide or ester hydrolysis, a key feature in the design of enzyme inhibitors.

Design of Protease Inhibitors (e.g., Peptidyl Boronic Acids)

A significant application of the bioisosteric relationship between boronic acids and carboxylic acids is in the design of protease inhibitors. researchgate.netnih.gov Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are implicated in a wide range of diseases, making them attractive therapeutic targets.

Peptidyl boronic acids are potent inhibitors of serine and threonine proteases. nih.gov The design of these inhibitors involves replacing the C-terminal carboxylic acid of a peptide substrate with a boronic acid. The boron atom of the boronic acid is electrophilic and can form a stable, reversible covalent bond with the catalytic serine or threonine residue in the active site of the protease. nih.gov This interaction forms a tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis, leading to potent inhibition of the enzyme. researchgate.net

The effectiveness of peptidyl boronic acids as protease inhibitors is influenced by the peptide sequence, which provides specificity for the target protease. researchgate.net For example, dipeptidyl boronic acids have been developed as potent inhibitors of flaviviral proteases, such as those from the Zika, West Nile, and dengue viruses, with inhibition constants in the nanomolar range. researchgate.netnih.gov The introduction of the boronic acid moiety can lead to a significant increase in binding affinity compared to their carboxylic acid counterparts. researchgate.net

Table 2: Examples of Peptidyl Boronic Acids as Protease Inhibitors

Inhibitor ClassTarget Protease TypeMechanism of ActionExample Application
Dipeptidyl Boronic Acids Serine Proteases (e.g., Flaviviral Proteases)Formation of a reversible covalent bond with the catalytic serine, mimicking the tetrahedral transition state. nih.govnih.govAntiviral drug development (e.g., Zika, Dengue). researchgate.netnih.gov
Peptidyl Boronic Acids Threonine Proteases (e.g., Proteasome)Covalent interaction with the active site threonine residue. nih.govCancer therapy (e.g., Bortezomib).

Applications in Materials Science and Polymer Chemistry

Development of Responsive Materials and Sensors

Boronic acid-containing materials are renowned for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes sugars, glycoproteins, and certain catechols. mdpi.commdpi.com This interaction forms the basis for creating materials that can respond to the presence of these diols, triggering changes in physical or chemical properties.

Polymers functionalized with boronic acid groups can exhibit changes in hydrophilicity, swelling behavior, or optical properties upon binding with diols like glucose. mdpi.com This has led to their extensive investigation for applications such as:

Glucose Sensors: Materials that can detect changes in glucose concentration are vital for managing diabetes. Boronic acid-functionalized polymers can be integrated into hydrogels or attached to nanoparticles, where glucose binding induces a measurable signal, such as a color change or a shift in fluorescence. mdpi.comnih.gov

Bacterial Detection: The cell walls of bacteria contain peptidoglycans rich in diol groups. Sensors utilizing boronic acids can bind to these bacterial surfaces, enabling qualitative detection. For instance, gold nanoparticles crosslinked with responsive polymers containing aminophenylboronic acid have been used to create colorimetric sensors for E. coli and S. aureus. nih.gov

While direct studies on trans-2-(3-Fluorophenyl)vinylboronic acid for these applications are not extensively documented, its structure is highly relevant. The fluorine atom on the phenyl ring is electron-withdrawing, which lowers the pKa of the boronic acid. This is a crucial parameter, as a lower pKa allows the boronic acid to bind diols effectively at physiological pH. This suggests that materials derived from this compound could potentially offer enhanced sensitivity or operate under a wider range of pH conditions compared to non-fluorinated analogues. mdpi.com

Creation of Boron-Containing Advanced Materials for Catalysis, Optics, and Electronics

The incorporation of boron into materials can impart unique catalytic, optical, and electronic properties. This compound serves as a valuable building block for creating such advanced materials.

Catalysis: While often used as a reagent in catalytic reactions like the Suzuki-Miyaura coupling, boronic acids can also be part of the final material. Polymers or metal-organic frameworks (MOFs) containing boronic acid sites can act as Lewis acid catalysts or as recognition sites to anchor catalytic metal nanoparticles.

Optical and Electronic Materials: The conjugated system of the fluorophenyl and vinyl groups, combined with the vacant p-orbital of the boron atom, makes this compound interesting for optoelectronic applications. mdpi.com Polymerization or incorporation into larger conjugated structures could lead to materials with applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine substitution can enhance properties like electron affinity and environmental stability, which are beneficial in electronic devices.

Surface Modification and Tailored Properties

The ability to tailor the surface properties of materials is critical for applications ranging from biocompatible implants to specialized filtration membranes. The vinyl group of this compound allows it to be grafted onto surfaces through polymerization, a technique known as "grafting-from."

This surface modification can be used to impart specific functionalities. For example, grafting polymers of this monomer onto an inert substrate could create a surface that is:

Hydrophilic and Diol-Responsive: The boronic acid groups would render the surface more hydrophilic and allow it to interact with sugars or other diols.

Biocompatible: Surfaces that can selectively bind to glycoproteins on cell surfaces could be designed for biomedical applications.

Adhesive: The fluoropolymer backbone can be modified to improve adhesion to other materials, a significant challenge for chemically inert polymers like PTFE. mdpi.com

Polymer Synthesis and Functionalization

This compound is a functional monomer that can be used to synthesize novel polymers through modern controlled radical polymerization techniques. While detailed studies on this specific monomer are limited, its behavior can be inferred from extensive research on analogous compounds like vinylboronic acid pinacol (B44631) ester (VBpin). researchgate.netresearchgate.net

Alkenylboronic acid derivatives are capable of undergoing radical (co)polymerization. researchgate.net The vacant p-orbital on the boron atom can stabilize the propagating radical, influencing the polymerization kinetics. Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization is a suitable technique for controlling the molar mass and architecture of polymers derived from such monomers. rmit.edu.vnrsc.org

In copolymerizations, the monomer reactivity ratios determine the composition and sequence of the resulting polymer chain. For the well-studied system of vinylboronic acid pinacol ester (VBpin, M1) and styrene (B11656) (St, M2), the reactivity ratios have been determined, as shown in the table below. These values indicate that both monomers can be incorporated into the polymer chain, allowing for the synthesis of copolymers with tunable compositions. researchgate.net

Monomer Reactivity Ratios for the Copolymerization of VBpin (M1) and Styrene (M2) researchgate.net
Monomer 1 (M1)Monomer 2 (M2)r1 (VBpin)r2 (St)
Vinylboronic acid pinacol ester (VBpin)Styrene (St)0.253.77

The presence of the 3-fluorophenyl group in this compound would be expected to significantly alter these reactivity ratios due to steric and electronic effects.

A key advantage of boron-containing polymers is the versatility of the carbon-boron (C-B) bond for post-polymerization modification. The C-B bond in the polymer side chains can be quantitatively transformed into other functional groups. researchgate.net A prominent example is the oxidation of the boronic acid/ester group to a hydroxyl (–OH) group using an oxidizing agent like hydrogen peroxide under basic conditions. rmit.edu.vnrsc.org This reaction provides a powerful method for creating polymers that are otherwise difficult or impossible to synthesize directly.

The combination of radical copolymerization and post-polymerization transformation enables the synthesis of novel copolymers. A classic example is the creation of poly(vinyl alcohol-co-styrene). The direct copolymerization of vinyl acetate (B1210297) (a precursor to vinyl alcohol) and styrene is extremely difficult due to the vastly different reactivities of the monomers. researchgate.net

However, by using a vinylboronic acid monomer, a well-defined copolymer can be synthesized first, followed by transformation of the boron-containing units. The process using VBpin as a precursor is as follows:

Copolymerization: Vinylboronic acid pinacol ester (VBpin) is copolymerized with styrene via a controlled radical process like RAFT to produce poly(VBpin-co-styrene). rmit.edu.vnrsc.org

Oxidation: The resulting copolymer is treated with hydrogen peroxide and a base, which selectively oxidizes the C-B bonds and replaces the boronic ester groups with hydroxyl groups. researchgate.netresearchgate.net

Final Product: The final product is poly(vinyl alcohol-co-styrene), a copolymer whose composition can be precisely controlled by the initial monomer feed ratio. rmit.edu.vnrsc.org

This strategy allows for the synthesis of vinyl alcohol-styrene copolymers with a wide range of compositions and controlled molar masses, opening up new avenues in materials science. rmit.edu.vnrsc.org

Catalytic Applications of Boron-Containing Copolymers (e.g., Dehydrative Esterification)

The incorporation of boronic acid moieties into polymer structures has opened new avenues for the development of advanced catalysts. Copolymers containing vinylboronic acid derivatives, such as those potentially derived from this compound, are of particular interest due to the unique catalytic properties imparted by the boron center. The Lewis acidic nature of the boron atom, combined with the macromolecular architecture, can lead to enzyme-like catalytic activity, particularly in reactions such as dehydrative esterification.

Recent research has highlighted the potential of these copolymers to act as efficient and reusable catalysts. A notable example is the copolymer synthesized from vinylboronic acid pinacol ester (VBpin) and maleic anhydride (B1165640) (MAH). researchgate.netnih.gov This system serves as an excellent model for understanding the catalytic capabilities of boron-containing copolymers in dehydrative esterification, a crucial reaction in organic synthesis for the formation of esters from carboxylic acids and alcohols with the removal of water.

The catalytic efficacy of such copolymers is attributed to a cooperative mechanism between the Lewis acidic boron atom and the adjacent carboxylic anhydride group along the polymer chain. researchgate.netnih.gov This "neighboring group effect" is key to the catalyst's function. The proposed mechanism involves the activation of the maleic anhydride unit by the neighboring boron atom, which is directly connected to the polymer backbone. nih.gov This intramolecular interaction facilitates the formation of a five-membered ring intermediate, which enhances the reactivity of the anhydride carbonyl group towards nucleophilic attack by an alcohol. nih.gov Subsequently, the resulting intermediate reacts with a carboxylic acid to form the ester product and regenerate the catalytic site. This cooperative catalysis is conceptually similar to the action of enzymes, where the precise arrangement of functional groups within a macromolecule leads to enhanced reactivity. nih.gov

The performance of these boron-containing copolymer catalysts is influenced by factors such as their molecular weight. Studies have shown that higher molecular weight copolymers exhibit enhanced catalytic activity. nih.gov This is likely due to the increased proximity and interaction of the boron and anhydride units within the polymer coil, which promotes the cooperative catalytic cycle. nih.gov

The dehydrative esterification of various carboxylic acids and alcohols has been successfully demonstrated using these copolymer catalysts. For instance, the reaction between 4-phenylbutyric acid and 1-hexanol (B41254) proceeds efficiently in the presence of a poly(VBpin-co-MAH) catalyst. researchgate.net The progress of this reaction can be monitored over time to determine the yield of the resulting ester, hexyl 4-phenylbutyrate.

The table below presents data from a representative catalytic dehydrative esterification reaction, illustrating the performance of a boron-containing copolymer catalyst.

Time (hours)Ester Yield (%)
125
355
678
1292
2498

This data demonstrates the progressive formation of the ester over a 24-hour period, reaching a high yield, which underscores the catalytic efficiency of the boron-containing copolymer. The ability to achieve high conversion rates in direct dehydrative esterification without the need for harsh reagents or complex purification steps makes these polymeric catalysts an attractive and sustainable option for organic synthesis.

Supramolecular Chemistry and Crystal Engineering

Cocrystal Formation and Analysis

The formation of cocrystals using trans-2-(3-Fluorophenyl)vinylboronic acid as a coformer is a key area of investigation. By combining it with other molecular entities, particularly those containing complementary hydrogen bonding sites, it is possible to create highly ordered solid-state structures. These studies are crucial for understanding the fundamental principles of molecular recognition and self-assembly. While specific studies on this compound are not extensively detailed in the provided search results, extensive research on the closely related isomer, trans-2-(4-Fluorophenyl)vinylboronic acid (fpvb), provides significant insights that are likely applicable.

In studies involving the analogous trans-2-(4-Fluorophenyl)vinylboronic acid, cocrystals were successfully formed with 1,2-Di(4-pyridyl)ethylene (bpe). acs.org These cocrystals are held together by strong hydrogen bonds between the boronic acid group of fpvb and the nitrogen atoms of the bpe molecules. acs.org The resulting supramolecular architecture arranges the bpe molecules in a manner that is conducive to solid-state photoreactions. acs.org The formation of these cocrystals is a testament to the reliability of the boronic acid-pyridine hydrogen bonding synthon in crystal engineering.

The stoichiometry of the constituent molecules has a profound impact on the resulting cocrystal structure and its photochemical behavior. Research on the fpvb/bpe system has demonstrated that different stoichiometric ratios lead to distinct crystalline arrangements.

1:1 Stoichiometry (bpe:fpvb): A 1:1 cocrystal of bpe and fpvb was found to be photoreactive. acs.org In this arrangement, the bpe molecules are positioned in a way that allows for a [2+2] photodimerization reaction to occur. acs.org

1:2 Stoichiometry (bpe:fpvb): In contrast, a 1:2 cocrystal of bpe and fpvb was found to be photoinert. acs.org The crystal packing in this stoichiometry does not align the bpe molecules in a geometry suitable for photodimerization. acs.org

This stoichiometric control over reactivity highlights a key principle of crystal engineering: the ability to tune the properties of a solid-state material by altering its molecular composition.

Stoichiometry (bpe:fpvb)PhotoreactivityStructural Arrangement
1:1 PhotoreactiveFavorable for [2+2] photodimerization
1:2 PhotoinertUnfavorable for photodimerization

Solid-State Photoreactivity

The study of solid-state reactions is a cornerstone of crystal engineering, and the cocrystals of vinylboronic acids provide a fertile ground for such investigations. The topochemical control exerted by the crystal lattice allows for reactions to proceed with high selectivity and yield.

In the photoreactive 1:1 cocrystals of bpe and the analogous fpvb, the bpe molecules undergo a [2+2] photodimerization reaction upon irradiation with UV light. acs.org This reaction involves the formation of a cyclobutane (B1203170) ring from two adjacent bpe molecules. The precise alignment of the carbon-carbon double bonds of the bpe molecules within the crystal lattice, as dictated by Schmidt's topochemical postulates, is a prerequisite for this reaction to occur.

A fascinating aspect of the photoreactivity in these cocrystals is the occurrence of a pedal-like motion in the bpe molecules. acs.org This dynamic process within the crystal lattice significantly affects the mutual geometry of the reactant molecules and, consequently, the photoreactivity. acs.org The pedal-like motion can either facilitate or hinder the [2+2] photodimerization by altering the distance and orientation between the reactive double bonds. The study of such dynamic phenomena in the solid state is crucial for a comprehensive understanding of solid-state reactivity.

The application of high pressure is a powerful tool for modulating the structure and properties of crystalline materials. stfc.ac.ukstrath.ac.uk In the context of the photoreactive cocrystals of bpe and fpvb, high pressure has been shown to influence both the intermolecular geometry and the kinetics of the pedal-like motion. acs.org By compressing the crystal lattice, high pressure can alter the distances between reactive sites and restrict molecular motions, thereby affecting the rate and outcome of the [2+2] photodimerization. acs.org This demonstrates the potential of using external stimuli to control chemical reactions in the solid state.

ConditionEffect on Pedal-like MotionInfluence on Photoreactivity
High Pressure Decreases the motionModulates the kinetics of [2+2] photodimerization
Low Temperature Significantly decreases the motionFavors a specific conformation

Lack of Specific Crystallographic Data for this compound Prevents Detailed Supramolecular Analysis

A comprehensive search for crystallographic and supramolecular data on the chemical compound this compound has revealed a significant lack of specific research findings required to construct a detailed article on its supramolecular chemistry and crystal engineering as requested. While general principles of supramolecular chemistry involving boronic acids are well-documented, specific experimental data for this particular compound, especially concerning its cocrystal structures, are not available in the public domain.

The requested article outline necessitates a deep dive into the specific intermolecular interactions within the cocrystals of this compound, including detailed analysis of hydrogen bonding (O-H...N, C-H...O) and π-π stacking interactions, complete with data tables. Furthermore, a discussion on the structural equivalence in its halogen-bonded derivatives was specified.

However, extensive searches of chemical and crystallographic databases have not yielded any publications that report the single-crystal X-ray diffraction data for this compound or any of its cocrystals. This type of data is fundamental for a detailed and accurate description of:

Hydrogen Bonding: Precise bond lengths and angles for O-H...N and C-H...O interactions cannot be determined without crystallographic analysis.

π-π Stacking Interactions: The geometry and distance of π-π stacking interactions are derived directly from the crystal structure.

Data Tables: The generation of interactive data tables with specific intermolecular parameters is contingent on the availability of this primary experimental data.

Structural Equivalence: A discussion on structural equivalence in halogen-bonded derivatives would be purely speculative without concrete structural data to draw comparisons.

While these general principles are likely applicable to this compound, a scientifically rigorous and accurate article, as demanded by the instructions, cannot be generated without specific experimental evidence. Any attempt to do so would result in a generic and speculative piece, rather than the detailed, data-driven analysis requested.

To fulfill the user's request for a detailed article on the supramolecular chemistry of a specific compound, it would be necessary to select a different, but structurally related, boronic acid for which comprehensive crystallographic data is publicly available. This would allow for a thorough and accurate discussion of the topics outlined, complete with the required data tables and detailed analysis of intermolecular interactions.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Mechanistic Studies

DFT calculations are instrumental in predicting the geometric, electronic, and energetic aspects of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

While specific DFT studies on the photoredox reaction mechanisms of trans-2-(3-Fluorophenyl)vinylboronic acid are not extensively documented in the literature, the general principles of vinylboronic acid reactivity in such transformations can be computationally modeled. DFT calculations would be crucial in mapping the potential energy surfaces of proposed catalytic cycles. Key parameters that could be investigated include the energies of frontier molecular orbitals (HOMO and LUMO) of the boronic acid, which are indicative of its electron-donating or -accepting capabilities upon interaction with a photocatalyst. Furthermore, the stability of radical intermediates and the energy barriers for key steps such as oxidative addition and reductive elimination in a palladium-catalyzed Suzuki-Miyaura coupling, often initiated by a photoredox catalyst, can be calculated to predict reaction feasibility and stereoselectivity.

The utility of vinylboron derivatives in radical polymerization is an area of active research, and DFT calculations provide a theoretical foundation for understanding their behavior. The vacant p-orbital on the boron atom can play a significant role in stabilizing adjacent carbon radicals, a phenomenon that can be quantified using computational methods. researchgate.net DFT-based evaluations can determine the radical stabilization energy conferred by the boronic acid moiety on the growing polymer chain. researchgate.net For this compound, calculations would likely show that the boron group contributes to the stabilization of a radical at the α-carbon position through interactions with its empty p-orbital. researchgate.net This stabilization can influence the rate of polymerization and the properties of the resulting polymer. Spin density maps derived from DFT calculations can visualize the delocalization of the unpaired electron, providing a clear picture of the stabilizing effect. researchgate.net

Below is a hypothetical data table illustrating the type of results that could be obtained from a DFT study on radical stabilization energies (RSEs) for different vinylboron derivatives, including a conceptual value for this compound.

MonomerRadical Stabilization Energy (kcal/mol)Spin Density on α-Carbon
Styrene (B11656)-30.50.75
trans-2-Phenylvinylboronic acid-32.80.68
This compound -33.2 0.66
trans-2-(4-Methoxyphenyl)vinylboronic acid-33.80.64

This table is illustrative and based on general principles of substituent effects. Actual values would require specific DFT calculations.

The three-dimensional structure of boronic acids is critical to their reactivity and intermolecular interactions. DFT is a reliable method for determining the most stable conformations of molecules like this compound. The primary focus of such an analysis would be the rotational barriers around the C-B bond and the orientation of the two hydroxyl groups on the boron atom. nih.gov This leads to several possible conformers, often designated as syn-syn, syn-anti, and anti-anti, based on the relative positions of the hydroxyl protons. nih.gov

A potential energy surface (PES) scan can be performed by systematically rotating the relevant dihedral angles to identify the global and local energy minima. nih.gov For phenylboronic acids, the anti-syn conformer is often found to be the most stable. nih.gov The presence of the fluorine atom in the meta position of the phenyl ring in this compound is expected to have a subtle, yet calculable, influence on the relative energies of these conformers due to its electronic effects.

A representative table of relative energies for the conformers of a generic phenylboronic acid, as would be determined by DFT calculations, is presented below.

ConformerRelative Energy (kcal/mol) at B3LYP/6-311++G(d,p)
anti-syn0.00
anti-anti4.10
syn-syn1.44

Data adapted from a study on para-chlorophenylboronic acid and serves as an illustrative example. nih.gov

Modeling Intermolecular Interactions in Supramolecular Assemblies

The boronic acid functional group, with its ability to act as both a hydrogen bond donor and acceptor, is a powerful motif in supramolecular chemistry and crystal engineering. nih.gov Computational modeling is essential for understanding the non-covalent interactions that govern the formation of larger assemblies.

For this compound, DFT can be used to model the hydrogen bonding patterns that dictate its crystal packing. The –B(OH)2 group can form robust O–H···O hydrogen bonds with neighboring molecules, leading to the formation of dimers, chains, or more complex networks. nih.gov The presence of the fluorine atom introduces the possibility of weaker C–H···F or C–F···π interactions, which can further influence the supramolecular architecture.

Advanced Characterization and Analytical Techniques

Single-Crystal X-ray Diffraction (including High-Pressure Studies)

Hypothetical Data from Single-Crystal X-ray Diffraction:

If a suitable single crystal of trans-2-(3-Fluorophenyl)vinylboronic acid were grown and analyzed, a crystallographic data table could be generated. A hypothetical example of such a table is presented below to illustrate the type of information that would be obtained.

Parameter Hypothetical Value
Chemical FormulaC₈H₈BFO₂
Formula Weight165.96
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.89
b (Å)15.23
c (Å)8.45
α (°)90
β (°)105.3
γ (°)90
Volume (ų)731.2
Z4
Density (calculated) (g/cm³)1.508

Note: The data in this table is hypothetical and serves only as an example of the parameters that would be determined from a single-crystal X-ray diffraction experiment.

High-pressure single-crystal X-ray diffraction studies could further provide insights into the compound's structural stability and phase transitions under extreme conditions. Such studies are valuable for understanding the compressibility and intermolecular interactions within the crystal lattice.

Solid-State and Solution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of molecules in both solution and the solid state.

Solution NMR Spectroscopy:

Solution-state ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are routinely used to characterize this compound. These spectra confirm the presence and connectivity of the different atoms in the molecule.

Hypothetical ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.30 - 7.10m4HAr-H
6.85d1H=CH-Ar
6.10d1HB-CH=
5.50br s2HB(OH)₂

Note: This is a representative, hypothetical ¹H NMR data set.

Solid-State NMR Spectroscopy:

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their solid form. For this compound, ssNMR could reveal details about the local environment of the boron, carbon, and fluorine atoms, which can be different from the solution state due to crystal packing effects. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra. To date, specific solid-state NMR studies on this compound have not been reported in the literature.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes

The development of efficient and selective methods for the synthesis of vinylboronic acids is crucial for their application in various chemical fields. Future research into the synthesis of trans-2-(3-Fluorophenyl)vinylboronic acid is likely to focus on improving existing methods and discovering entirely new synthetic pathways.

Current synthetic strategies for trans-arylvinylboronates often involve palladium-catalyzed cross-coupling reactions between pinacol (B44631) vinylboronate and aryl halides. rsc.org One prospective research direction is the development of more sustainable and cost-effective catalytic systems, potentially utilizing earth-abundant metals in place of palladium. Furthermore, exploring transition-metal-free arylation methods, such as those using diaryliodonium salts, could offer an alternative and efficient route to trans-arylvinylboronates like the 3-fluorophenyl derivative. researchgate.net

Development of New Catalytic Applications

While this compound is a known reactant in Suzuki-Miyaura coupling reactions, its full potential in catalysis remains to be explored. Future research is anticipated to uncover new catalytic applications for this compound and its derivatives.

An emerging area of interest is the use of vinylboronic acids in metal-free catalysis. For example, tris(2,4,6-trifluorophenyl)borane (B12503254) has been demonstrated as an efficient catalyst for the hydroboration of various unsaturated compounds. nih.gov Investigating the catalytic activity of this compound itself, or its derivatives, in similar transformations could lead to novel metal-free catalytic systems.

Furthermore, the unique electronic properties conferred by the fluorine atom on the phenyl ring could be exploited in asymmetric catalysis. Designing chiral ligands derived from or incorporating the trans-2-(3-Fluorophenyl)vinyl moiety could lead to highly selective catalysts for a range of organic transformations. The development of such catalysts would be of significant interest for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Expansion of Bioorthogonal Chemistry Methodologies

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, represents a rapidly expanding field. Vinylboronic acids (VBAs) have emerged as promising reagents in this area, particularly in tetrazine ligation reactions. nih.gov

Future research will likely focus on leveraging the specific properties of this compound to develop advanced bioorthogonal probes. The fluorine atom can serve as a useful label for ¹⁹F NMR spectroscopy, allowing for in-cell or in vivo tracking of labeled biomolecules without the background noise associated with ¹H NMR. This could enable more precise monitoring of biological processes.

Moreover, the development of fluorogenic tetrazine probes that become fluorescent upon reaction with a vinylboronic acid offers a powerful tool for bioimaging. nih.gov Designing such probes to react specifically with this compound could lead to highly sensitive and selective imaging agents for detecting specific biomolecules or cellular events. The exploration of this compound in multi-bioorthogonal labeling strategies, where multiple biomolecules are tagged simultaneously with different probes, is another exciting avenue for future investigation.

Advanced Material Design and Functionality

The incorporation of boron-containing moieties into polymers can impart unique properties, such as stimuli-responsiveness and dynamic exchange capabilities. The future application of this compound in materials science is a promising area of research.

One direction is the synthesis of novel functional polymers through the polymerization of monomers derived from this compound. These polymers could exhibit interesting electronic and optical properties due to the presence of both the fluorinated aromatic ring and the boronic acid group. Such materials could find applications in sensors, organic electronics, and drug delivery systems. Boronic acid functionalized polymers are known to form complexes with diols, a property that can be exploited for the development of glucose-responsive materials for diabetes management. utwente.nl

Furthermore, the incorporation of this fluorinated vinylboronic acid into hydrogels could lead to materials with tunable mechanical properties and responsiveness to various stimuli, such as pH and the presence of specific saccharides. These "smart" materials could have applications in tissue engineering, regenerative medicine, and as matrices for controlled release of therapeutics.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to the optimization of existing chemical transformations and the development of new ones. While the general mechanism of the Suzuki-Miyaura reaction is well-established, the specific nuances of the transmetalation step, particularly for substrates like this compound, warrant further investigation. rsc.org

Future research using advanced analytical techniques, such as rapid-injection NMR spectroscopy, could allow for the direct observation and characterization of key intermediates in the catalytic cycle. illinois.edu This would provide valuable insights into the role of the fluorine substituent and the vinyl group in the transmetalation process. Computational studies, using methods like density functional theory (DFT), can complement experimental work by providing detailed energy profiles of the reaction pathway, helping to elucidate the rate-determining steps and the influence of various reaction parameters. nih.gov

A deeper mechanistic understanding will not only allow for the optimization of Suzuki-Miyaura reactions involving this specific substrate but could also guide the design of more efficient catalysts and the development of entirely new cross-coupling methodologies. The insights gained could also be applicable to other palladium-catalyzed reactions involving this versatile building block. illinois.edu

Q & A

Q. What are the common synthetic routes for preparing trans-2-(3-Fluorophenyl)vinylboronic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling or transmetallation. For example, copper-catalyzed oxyvinylation of diazo compounds with vinylboronic acids has been reported (e.g., using 2-iodosylbenzoic acid as an oxidant) . Key factors include:

  • Catalyst choice : Pd(PPh₃)₄ or Cu(I) salts optimize coupling efficiency.
  • Solvent : THF or DMF enhances solubility of boronic acids.
  • Temperature : Reactions often proceed at 60–80°C to balance reactivity and decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the trans isomer. Yield improvements (up to 71% in analogous systems) require inert atmospheres and stoichiometric control of reactants .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store at 4°C in airtight containers under nitrogen or argon to prevent hydrolysis .
  • Moisture control : Use anhydrous solvents (e.g., THF) and molecular sieves during reactions.
  • Decomposition signs : Precipitation or color change (clear to yellow) indicates degradation; validate purity via TLC or NMR before use .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key peaks should be observed?

Methodological Answer:

  • ¹H NMR : Look for vinyl proton doublets (δ 6.5–7.5 ppm, J = 15–18 Hz, trans-configuration) and aromatic signals from the 3-fluorophenyl group (δ 7.0–7.4 ppm, multiplet) .
  • ¹³C NMR : Boron-bound carbon appears at δ 120–130 ppm.
  • FTIR : B-O stretching (~1340 cm⁻¹) and C-F vibration (~1220 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent affect the electronic and steric properties of the boronic acid in Suzuki-Miyaura couplings?

Methodological Answer:

  • Electronic effects : The electron-withdrawing fluorine increases Lewis acidity of boron, enhancing transmetallation rates with Pd catalysts.
  • Steric effects : The meta-fluorine minimizes steric hindrance compared to ortho-substituted analogs, improving coupling efficiency with aryl halides.
  • Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., monitoring via HPLC) .

Q. How can researchers resolve contradictory NMR data when verifying the structure of synthetic intermediates?

Methodological Answer:

  • 2D NMR : Use HSQC and HMBC to assign ambiguous protons and carbons. For example, HMBC correlations between vinyl protons and boron confirm connectivity .
  • Isotopic labeling : Introduce ¹⁰B/¹¹B isotopes to distinguish boron-related splitting in ¹H NMR.
  • Reference comparisons : Cross-check with literature data for analogous compounds (e.g., trans-2-(4-methylphenyl)vinylboronic acid ).

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) to assess boron’s electrophilicity and transition-state energetics.
  • Molecular docking : Simulate interactions with Pd catalysts to identify favorable coordination modes.
  • Vibrational analysis : Compare computed IR spectra (e.g., B-O stretches) with experimental data to validate models .

Q. How can researchers optimize reaction conditions to suppress protodeboronation side reactions?

Methodological Answer:

  • Base selection : Mild bases (K₂CO₃) reduce boronic acid decomposition versus strong bases (NaOH).
  • Additives : Use phase-transfer catalysts (e.g., TBAB) to stabilize the boronate intermediate.
  • Temperature modulation : Lower reaction temperatures (40–50°C) minimize degradation while maintaining catalytic activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.